Substitution Pattern Defines Physicochemical Profile and Reactivity
The unique 2'-methyl, 3'-methoxy, 3-carboxylic acid substitution pattern of this compound imparts a specific physicochemical profile, which is critical for its behavior in both chemical reactions and biological systems. The calculated XLogP3 value is 3.4, and the topological polar surface area (TPSA) is 46.5 Ų . When compared to a positional isomer, 3'-methoxy-2-methyl-[1,1'-biphenyl]-4-carboxylic acid (CAS 1261902-72-0), the shift of the carboxylic acid from the 3-position to the 4-position results in a change in the molecule's calculated XLogP3 from 3.5 to 3.4 and a significant increase in TPSA from 37.3 Ų to 46.5 Ų .
| Evidence Dimension | Calculated Physicochemical Properties |
|---|---|
| Target Compound Data | XLogP3: 3.4; TPSA: 46.5 Ų |
| Comparator Or Baseline | 3'-methoxy-2-methyl-[1,1'-biphenyl]-4-carboxylic acid (CAS 1261902-72-0): XLogP3: 3.5; TPSA: 37.3 Ų |
| Quantified Difference | ΔXLogP3 = -0.1; ΔTPSA = +9.2 Ų |
| Conditions | Calculated properties using standard in silico methods |
Why This Matters
Differences in lipophilicity (XLogP3) and polarity (TPSA) of this magnitude can significantly impact a building block's solubility, membrane permeability, and the ADME profile of any derived drug candidate.
